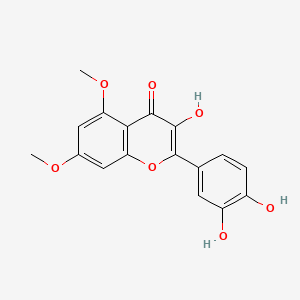

5,7-Di-O-methylquercetin

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGCMNIMMTVBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158818 | |

| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13459-07-9 | |

| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Di-O-methylquercetin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to 5,7-Di-O-methylquercetin (CAS: 13459-07-9)

In the vast landscape of natural product chemistry, flavonoids stand out for their structural diversity and profound biological activities. Within this class, quercetin is a perennial subject of investigation. However, the nuanced activities of its derivatives often provide more compelling avenues for targeted therapeutic development. This guide focuses on one such derivative: this compound.

The strategic methylation at the 5 and 7 positions of the A-ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its parent compound. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this unique molecule, moving from its fundamental physicochemical properties to its synthesis, biological implications, and practical experimental application. Our focus is not merely on what is known, but on the causality behind its behavior and the robust methodologies required to study it effectively.

Core Molecular Profile

This compound is an O-methylated flavonol, a derivative of quercetin, where the hydroxyl groups at positions 5 and 7 are replaced by methoxy groups.[1] This modification leaves the hydroxyl groups at positions 3, 3', and 4' intact, a crucial feature governing its biological interactions.[1]

| Property | Value | Source |

| CAS Number | 13459-07-9 | [2][3][4] |

| Molecular Formula | C₁₇H₁₄O₇ | [1][2][3] |

| Molecular Weight | 330.29 g/mol | [1][3][4] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | [2][4] |

| Synonyms | 5,7-Dimethoxy-3,3',4'-trihydroxyflavone, 5,7-O-dimethylquercetin | [4] |

| Appearance | Yellow crystalline solid | [1][2] |

| Solubility | Soluble in DMSO and chloroform | [1] |

| Storage | Desiccate at -20°C for long-term stability | [1] |

Synthesis and Analytical Characterization

The generation and verification of this compound are critical for reproducible research. The most common synthetic strategy is a two-stage process designed for precise control over the final methylation pattern.

Synthetic Workflow: A Tale of Protection and Selective Deprotection

The primary challenge in flavonoid chemistry is achieving regioselectivity. Direct methylation of quercetin would result in a complex mixture of methylated isomers. Therefore, a more robust strategy involves full methylation followed by selective demethylation. This approach is favored because the differential reactivity of the methoxy groups allows for targeted removal, providing a clear and high-yield pathway to the desired product.

Step 1: Permethylation of Quercetin The starting material, quercetin, is fully methylated to protect all five hydroxyl groups. This is typically achieved using a strong base and a methylating agent.

-

Reagents: Methyl iodide (MeI) and sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).

-

Rationale: NaH is a powerful base that deprotonates all hydroxyl groups, creating highly nucleophilic alkoxides. MeI then serves as an efficient methyl source for the subsequent Sₙ2 reaction. This exhaustive methylation yields 3,5,7,3',4'-penta-O-methylquercetin with high efficiency.

Step 2: Selective Demethylation The key to isolating this compound is the controlled removal of the methyl groups at the 3, 3', and 4' positions. This is accomplished using a Lewis acid that preferentially attacks these sites.

-

Reagents: Boron tribromide (BBr₃) or boron trichloride (BCl₃).

-

Rationale: The methoxy groups at the 3, 3', and 4' positions are more susceptible to cleavage by Lewis acids compared to the more sterically hindered and electronically stable methoxy groups at the 5 and 7 positions on the A-ring. Careful stoichiometric control of the boron halide is essential to prevent over-demethylation.

Sources

5,7-Di-O-methylquercetin molecular weight and formula

An In-Depth Technical Guide to 5,7-Di-O-methylquercetin: From Molecular Characteristics to Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword: The vast and intricate world of flavonoids continues to be a fertile ground for scientific exploration, revealing compounds with profound implications for human health. Among these, the methylated derivatives of quercetin have garnered significant attention for their modulated bioavailability and enhanced biological activities. This guide focuses on this compound, a specific O-methylated flavonol. We will delve into its fundamental molecular attributes, spectroscopic signature, and methodologies for its synthesis and isolation. Furthermore, this document will provide a comprehensive overview of its biological activities, particularly its anti-inflammatory and anticancer properties, supported by mechanistic insights and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound as a promising molecule in pharmacological research.

Core Molecular Profile

This compound is a derivative of the widely studied flavonoid, quercetin. The key structural feature of this compound is the presence of methoxy groups at the 5- and 7-positions of the A-ring, while retaining free hydroxyl groups at the 3, 3', and 4' positions.[1] This specific methylation pattern significantly influences its physicochemical properties and biological efficacy.

Molecular Formula and Weight

The chemical structure of this compound is defined by the following molecular formula and weight:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₇ | [1][2][3] |

| Molecular Weight | 330.29 g/mol | [1][2] |

| Alternate Name | 2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | [3] |

| CAS Number | 13459-07-9 | [3] |

Physicochemical Properties

This compound presents as a yellow crystalline solid.[1][3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.[1] For long-term stability, it is recommended to store the compound in a desiccated state at -20°C.[1] The methylation at positions 5 and 7 increases its lipophilicity compared to the parent compound, quercetin, which can enhance membrane permeability.

Synthesis and Isolation Strategies

The acquisition of pure this compound for research purposes can be achieved through chemical synthesis or isolation from natural sources.

Chemical Synthesis: A Regioselective Approach

The predominant synthetic route involves the selective demethylation of a fully methylated quercetin precursor, penta-O-methylquercetin.[1] This multi-step process allows for precise control over the final methylation pattern.

Workflow for the Synthesis of this compound: ```dot digraph "Synthesis of this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Synthetic Pathway of this compound", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Quercetin [label="Quercetin\n(3,5,7,3',4'-pentahydroxyflavonol)"]; Penta_O_methylquercetin [label="3,5,7,3',4'-Penta-O-methylquercetin"]; Di_O_methylquercetin [label="this compound"];

Quercetin -> Penta_O_methylquercetin [label="Permethylation\n(MeI, NaH in DMF)"]; Penta_O_methylquercetin -> Di_O_methylquercetin [label="Selective Demethylation\n(BBr3 or BCl3/TBAI in CH2Cl2)"]; }

Caption: A typical workflow for isolating flavonoids from plant material.

The process begins with the extraction of the dried and powdered plant material using a solvent such as methanol. [4]The crude extract is then subjected to a series of fractionation and chromatographic techniques, including liquid-liquid extraction, vacuum liquid chromatography, and radial chromatography, to separate the components based on their polarity. [4]The final purification of this compound is often achieved through preparative high-performance liquid chromatography (HPLC) or recrystallization. [4]

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the two methoxy groups in the range of δ 3.8–3.9 ppm. The signals for the aromatic protons on the A and B rings will also provide crucial information about the substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₇H₁₄O₇) by providing the exact mass of the molecule (calculated exact mass: 330.0841). [1]* UV-Visible Spectroscopy: The UV-Vis spectrum of flavonoids is characteristic and can be used for identification and quantification. In a methanolic solution, quercetin, the parent compound, typically shows two major absorption bands. Similar absorption patterns are expected for its derivatives.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. [1]

Anti-inflammatory and Antioxidant Properties

This methylated flavonoid has demonstrated potent antioxidant activity, effectively scavenging free radicals. [1]Its anti-inflammatory effects are attributed to its ability to downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. [1]Mechanistically, it modulates key inflammatory signaling pathways, including NF-κB and MAPK. [1] Simplified Anti-inflammatory Signaling Pathway:

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Potential

This compound has shown cytotoxic effects against various cancer cell lines, including those of the colon and breast. [1]Its anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest. [1]One of its identified molecular targets is quinone reductase 2 (QR2), an enzyme implicated in the metabolism of toxic quinolines. [1]By inhibiting QR2, this compound can induce lethal oxidative stress in cancer cells. [1]Furthermore, it has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical signaling cascade for cell survival and proliferation. [1]

Genotoxic Profile

It is important to note that some studies have investigated the mutagenic and genotoxic properties of this compound. Research using the Salmonella typhimurium strain TA98 indicated direct mutagenic activity, which has been attributed to the free hydroxyl groups on the B-ring. [1]This genotoxicity was also observed in the SOS-chromotest. [1][5]However, other research suggests that it may have lower genotoxic activity compared to its parent compound, quercetin. [1]This highlights the need for further investigation to fully characterize its safety profile for potential therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general synthetic strategy of permethylation followed by selective demethylation.

A. Permethylation of Quercetin

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quercetin (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 10 equivalents) portion-wise over 30 minutes.

-

Stir the mixture at 0°C for 1 hour.

-

Add methyl iodide (MeI, 10 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude penta-O-methylquercetin.

-

Purify the crude product by column chromatography on silica gel.

B. Selective Demethylation to this compound

-

Dissolve the purified penta-O-methylquercetin (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -30°C to 0°C, this requires optimization).

-

Slowly add a solution of boron tribromide (BBr₃, 2-3 equivalents) in CH₂Cl₂.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by preparative HPLC to isolate this compound.

Protocol 2: Quantification by UV-Visible Spectrophotometry

This protocol provides a general method for the quantification of this compound.

-

Preparation of Standard Stock Solution: Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.

-

Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from, for example, 2 to 20 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in methanol and dilute to a concentration that falls within the range of the standard curve.

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of the standard solutions and the sample solution at the determined λ_max, using methanol as a blank.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

-

Conclusion and Future Directions

This compound is a structurally defined flavonoid with compelling biological activities that warrant further investigation. Its enhanced lipophilicity compared to quercetin, coupled with its potent anti-inflammatory and anticancer effects, positions it as a promising candidate for drug development. However, the existing data on its genotoxicity necessitates a careful and thorough evaluation of its safety profile. Future research should focus on in-depth mechanistic studies in relevant preclinical models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the development of optimized synthetic and isolation protocols to facilitate its broader scientific exploration. The insights provided in this technical guide aim to serve as a foundational resource for scientists dedicated to advancing our understanding of methylated flavonoids and their therapeutic potential.

References

-

Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. ResearchGate. [Link]

-

Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies. National Institutes of Health. [Link]

-

This compound. gsrs. [Link]

-

This compound datasheet. BioCrick. [Link]

-

Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. PubMed. [Link]

-

The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism. National Institutes of Health. [Link]

-

Quercetin as one of the most abundant represented biological valuable plant components with remarkable chemoprotective effects - A review. National Institutes of Health. [Link]

-

(PDF) Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. ResearchGate. [Link]

-

Determination of quercetin by UV spectroscopy as quality control parameter in herbal plant: Cocculus hirsutus. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. biocrick.com [biocrick.com]

- 4. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of 5,7-Di-O-methylquercetin in the Plant Kingdom

Abstract

5,7-Di-O-methylquercetin is an O-methylated flavonol, a derivative of the widely distributed flavonoid, quercetin.[1] This modification, involving the methylation of hydroxyl groups at the 5 and 7 positions of the A-ring, significantly alters its physicochemical properties and biological activities, making it a compound of considerable interest for drug discovery and development.[1] Its natural occurrence is sporadic but significant in specific plant genera, where it contributes to the plant's defense mechanisms and medicinal properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary plant sources of this compound, its biosynthesis, and validated methodologies for its extraction, isolation, and characterization.

Introduction to this compound

This compound (C₁₇H₁₄O₇, Molar Mass: 330.29 g/mol ) is a specialized flavonoid distinguished by its specific methylation pattern.[1] Unlike its parent compound, quercetin, the methylation at the C5 and C7 positions enhances its lipophilicity, which can influence its bioavailability and interaction with cellular targets. This structural feature leaves the hydroxyl groups on the B-ring (at 3' and 4' positions) and at the 3-position of the C-ring free, which is crucial for some of its biological activities, such as its antioxidant and potential anti-inflammatory effects.[1] Recent studies have highlighted its role as an active anti-inflammatory component in plants used in traditional medicine, such as Artemisia vestita.[1]

Principal Plant Sources

While quercetin is ubiquitous in the plant kingdom, this compound is found in a more select group of plant species. Its presence is often characteristic of specific genera, suggesting a specialized biosynthetic capability. The following table summarizes key plant sources identified in the scientific literature.

| Plant Family | Genus & Species | Plant Part | Notes |

| Rhamnaceae | Rhamnus cathartica | - | A known natural source of the compound.[1] |

| Asteraceae | Artemisia vestita | - | Identified as a primary anti-inflammatory ingredient.[1] |

| Combretaceae | Combretum spp. | Leaves, Stems | The genus Combretum is a rich source of various secondary metabolites, including methylated flavonoids.[2] |

| Asteraceae | Eupatorium spp. | Aerial parts | Various flavonoids have been isolated from this genus, with potential for methylated derivatives.[3] |

| Fabaceae | Senna spp. | - | Genus known for a rich diversity of phytochemicals.[4] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the general flavonoid pathway, which is derived from phenylpropanoid metabolism.[5] The core quercetin structure is synthesized first, followed by specific, enzyme-catalyzed methylation steps.

The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This molecule serves as a precursor for the B-ring and the C3 chain of the flavonoid skeleton. Three molecules of malonyl-CoA provide the carbons for the A-ring. These precursors are condensed by chalcone synthase (CHS) to form naringenin chalcone, which is then isomerized to naringenin.

From naringenin, a series of hydroxylation and oxidation steps catalyzed by enzymes such as flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS) lead to the formation of quercetin. The final, crucial step is the regioselective methylation of the hydroxyl groups at the C-5 and C-7 positions, catalyzed by specific O-methyltransferases (OMTs).

Methodologies for Extraction, Isolation, and Analysis

The successful isolation and quantification of this compound from plant matrices require a systematic and multi-step approach. The increased lipophilicity of the target compound compared to its unmethylated precursors must be considered when selecting solvents and chromatographic conditions.

General Workflow

The overall process involves the extraction of metabolites from dried plant material, followed by partitioning to remove unwanted compounds, chromatographic purification to isolate the target molecule, and spectroscopic analysis for structural confirmation and quantification.

Detailed Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

-

Rationale: The goal is to efficiently extract a broad range of secondary metabolites, including the target compound, from the plant matrix. Methanol or ethanol are effective solvents for flavonoids. Subsequent partitioning with solvents of increasing polarity separates compounds based on their lipophilicity, enriching the target compound in the ethyl acetate fraction.

-

Step-by-Step Methodology:

-

Sample Preparation: Air-dry the collected plant material (e.g., leaves) at room temperature and grind into a fine powder.

-

Maceration: Macerate the powdered plant material (100 g) with 80% methanol (1 L) at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water (200 mL) and partition successively with n-hexane (3 x 200 mL) and then ethyl acetate (3 x 200 mL).

-

Fraction Collection: Collect the ethyl acetate fraction, which is expected to contain the moderately polar flavonoids, and evaporate the solvent to dryness.

-

Protocol 2: Isolation by Column Chromatography

-

Rationale: Column chromatography is a critical step for separating the compounds within the enriched fraction. Silica gel is a standard choice for normal-phase chromatography, separating compounds based on polarity. A gradient elution allows for the sequential separation of compounds with varying polarities.

-

Step-by-Step Methodology:

-

Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., v/v n-hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., toluene:ethyl acetate:formic acid). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., aluminum chloride solution, which causes flavonoids to fluoresce).

-

Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

-

Protocol 3: Structural Identification and Quantification

-

Rationale: Unambiguous identification of the isolated compound is paramount. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity assessment and quantification.[1][6]

-

Step-by-Step Methodology:

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass and molecular formula of the purified compound.[1] For this compound, the expected molecular formula is C₁₇H₁₄O₇.[1]

-

NMR Spectroscopy:

-

¹H NMR: Acquire the proton NMR spectrum. Expect to see signals corresponding to the two methoxy groups (typically around δ 3.8–3.9 ppm), as well as characteristic signals for the aromatic protons on the A and B rings.[1]

-

¹³C NMR & DEPT: Acquire the carbon NMR spectrum to identify all 17 carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): Use these experiments to establish the connectivity between protons and carbons and confirm the precise positions of the methoxy groups and the substitution pattern on the flavonoid skeleton.

-

-

HPLC-UV Quantification:

-

Method Development: Develop an HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid).

-

Calibration: Prepare a standard curve using a certified reference standard of this compound at several concentrations.

-

Analysis: Inject the purified sample and the plant extract to determine the purity and concentration of the compound by comparing the peak area to the standard curve.[6] Flavonols like quercetin derivatives show strong UV absorbance around 254 nm and 370 nm.[1]

-

-

Conclusion

This compound represents a structurally distinct and biologically interesting subclass of flavonols. While not as widespread as its parent compound, it is a significant constituent in several plant genera, including Rhamnus, Artemisia, and Combretum. The methodologies outlined in this guide, from systematic extraction and fractionation to rigorous chromatographic purification and spectroscopic identification, provide a robust framework for researchers to isolate and study this compound. Understanding its natural distribution and mastering the techniques for its purification are essential first steps in unlocking its full therapeutic potential.

References

-

ResearchGate. Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. Available from: [Link]

-

American Chemical Society. 3′,4′,5,7-Tetra-O-methylquercetin. Available from: [Link]

-

Gutiérrez, J. M., et al. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Molecules, 28(8), 3488. Available from: [Link]

-

Barros, L., et al. (2024). Overview of Ethnobotanical–Pharmacological Studies Carried Out on Medicinal Plants from the Serra da Estrela Natural Park: Focus on Their Antidiabetic Potential. International Journal of Molecular Sciences, 25(7), 3629. Available from: [Link]

-

National Center for Biotechnology Information. Isorhamnetin. PubChem Compound Database. Available from: [Link]

-

Kato, Y., et al. (2013). Regioselective formation of quercetin 5-O-glucoside from orally administered quercetin in the silkworm, Bombyx mori. Journal of Insect Physiology, 59(1), 107-114. Available from: [Link]

-

Global Substance Registration System. This compound. Available from: [Link]

-

ResearchGate. Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. Available from: [Link]

-

Kuete, V., & Efferth, T. (2013). Phytochemical Constituents of Combretum Loefl. (Combretaceae). Phytochemicals, Plant Growth, and the Environment, 1-36. Available from: [Link]

-

Sharon, A., & Gressel, J. (1991). Isolation, Purification, and Identification of 2-(p-Hydroxyphenoxy)-5,7-Dihydroxychromone: A Fungal-Induced Phytoalexin from Cassia obtusifolia. Plant Physiology, 96(3), 933–938. Available from: [Link]

-

ResearchGate. Study on chemical constituents of Eupatorium odoratum. Available from: [Link]

-

Nabavi, S. M., et al. (2020). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules, 25(22), 5347. Available from: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. Quantitative analysis of quercetin in various extracts of Curcuma amada by high performance liquid chromatography. Available from: [Link]

-

Muruganantham, N., et al. (2016). ISOLATION AND CHARACTERIZATION OF 5-O-METHYL-QUERCETIN-3-O-(3''-ACETYL-) β-D- GALACTOSIDE FROM CASSIA AURICULATA FLOWERS. Indo American Journal of Pharmaceutical Research, 6(06), 5843-5847. Available from: [Link]

-

ResearchGate. Biosynthetic pathway for quercetin. Available from: [Link]

-

Yang, J., et al. (2020). Biosynthesis of dihydroquercetin in Escherichia coli from glycerol. bioRxiv. Available from: [Link]

-

Ren, S., et al. (2008). Isolation and identification of two novel flavone glycosides from corn silk (Stigma maydis). Journal of Medicinal Plants Research, 2(9), 248-252. Available from: [Link]

-

ResearchGate. 3',4'-Dimethoxy Quercetin, a Flavonol Compound Isolated from Kalanchoe pinnata. Available from: [Link]

-

Majumder, S., & Saha, P. (2025). QUANTITATIVE ESTIMATION OF QUERCETIN FROM PHOENIX SYLVESTRIS USING VALIDATED HPTLC METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 16(1), 162-166. Available from: [Link]

-

The Good Scents Company. 5,7-dimethoxyflavone chrysin dimethyl ether. Available from: [Link]

-

Darmawan, A., et al. (2013). 3',4'-Dimethoxy Quercetin, a Flavonol Compound Isolated from Kalanchoe pinnata. Journal of Applied Pharmaceutical Science, 3(1), 88-90. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biosynthesis of 5,7-Di-O-methylquercetin

<

Introduction: The Significance of O-Methylation in Flavonoid Bioactivity

Flavonoids are a vast class of plant secondary metabolites renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Quercetin, a prominent flavonol found ubiquitously in fruits and vegetables, is a subject of intense research. However, its therapeutic potential is often hampered by poor bioavailability and rapid metabolism.[1] Nature's solution to this challenge is enzymatic modification, with O-methylation being one of the most crucial.[2]

This modification, catalyzed by O-methyltransferases (OMTs), involves the addition of a methyl group to specific hydroxyl moieties on the flavonoid backbone.[3] This seemingly minor alteration dramatically impacts the molecule's physicochemical properties. O-methylation increases lipophilicity, which enhances membrane transport, improves metabolic stability, and ultimately boosts bioavailability.[2] Furthermore, this structural change can fine-tune or enhance the compound's biological activities.[1]

This guide focuses on a specific, di-methylated derivative of quercetin: 5,7-Di-O-methylquercetin . We will dissect its biosynthetic pathway, from the foundational synthesis of the quercetin precursor to the highly specific, sequential methylation steps that yield the final product. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only the biochemical roadmap but also actionable experimental protocols for its investigation.

Part 1: The Foundational Pathway – Forging the Quercetin Scaffold

The journey to this compound begins with the synthesis of its precursor, quercetin. This process is a well-conserved branch of the general phenylpropanoid pathway in plants.[4] The pathway channels the amino acid L-phenylalanine into the intricate C6-C3-C6 flavonoid skeleton.[5]

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL) initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the critical intermediate p-coumaroyl-CoA.[5]

-

Chalcone Synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into (2S)-naringenin, a key flavanone intermediate.

-

Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol.

-

Flavonol Synthase (FLS) then oxidizes dihydrokaempferol to create the flavonol kaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase, performs the final hydroxylation on the B-ring, converting kaempferol into quercetin.[5]

Figure 1: The biosynthetic pathway from L-Phenylalanine to the core precursor, Quercetin.

Part 2: The Core Directive – Sequential O-Methylation of Quercetin

With the quercetin scaffold synthesized, the pathway proceeds to the specific methylation events. The formation of this compound is not catalyzed by a single enzyme but is understood to occur through a sequential process involving at least two distinct methylation steps. While specific OMTs that exclusively perform 5- and 7-O-methylation on quercetin are not universally characterized across all plant species, the biochemical principles are well-established.[6]

The Mechanism of O-Methylation

The methylation reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[1] SAM serves as the universal methyl group donor in biological systems. The reaction proceeds via an SN2-like nucleophilic attack, where a hydroxyl group on the quercetin molecule attacks the electrophilic methyl group of SAM.[7] The cofactor is converted to S-adenosyl-L-homocysteine (SAH) in the process.[7] The regiospecificity of the reaction—determining which hydroxyl group is methylated—is strictly controlled by the enzyme's active site architecture.[6]

The Sequential Methylation Pathway

The biosynthesis requires two methylation events on the A-ring of quercetin, at positions C5 and C7. While the exact order can vary between organisms or specific enzymes, a plausible and commonly hypothesized route involves two sequential steps catalyzed by one or more OMTs.

-

Step 1: 7-O-Methylation. A Flavonoid 7-O-methyltransferase (F7OMT) recognizes the hydroxyl group at the C7 position of quercetin, transferring a methyl group from SAM to produce 7-O-methylquercetin (also known as Rhamnetin). Several F7OMTs have been characterized from various plants.[3]

-

Step 2: 5-O-Methylation. A second, distinct OMT then recognizes 7-O-methylquercetin as its substrate. This enzyme's active site is structured to specifically target the C5 hydroxyl group, catalyzing the final methylation to yield This compound . Methylation of the 5-hydroxyl group is generally less common because it can form a hydrogen bond with the C4-carbonyl group, making it less accessible.[6] This underscores the requirement for a highly specialized enzyme to complete this step.

Figure 2: Proposed sequential enzymatic pathway for the biosynthesis of this compound.

Part 3: Experimental Validation and Characterization

Identifying and confirming the function of the specific OMTs involved in this pathway requires a systematic experimental approach. This section provides a workflow and detailed protocols for researchers aiming to characterize these enzymes.

Figure 3: A typical experimental workflow for the identification and characterization of OMTs.

Experimental Protocol 1: In Vitro OMT Activity Assay

This protocol is designed to determine if a purified recombinant OMT can methylate quercetin or its methylated intermediates.

Causality and Self-Validation: This assay is built on a subtractive logic. A complete reaction (Table 1, Rxn 1) is compared against controls lacking either the enzyme (Rxn 2) or the methyl donor (Rxn 3). Product formation exclusively in the complete reaction provides strong evidence of SAM-dependent enzymatic activity.

Table 1: Reaction Components for In Vitro OMT Assay

| Component | Rxn 1 (Complete) | Rxn 2 (No Enzyme Control) | Rxn 3 (No SAM Control) | Final Concentration |

| Tris-HCl Buffer (pH 7.5) | 10 µL | 10 µL | 10 µL | 50 mM |

| MgCl₂ | 2 µL | 2 µL | 2 µL | 2 mM |

| Substrate (e.g., Quercetin) | 10 µL | 10 µL | 10 µL | 200 µM |

| S-adenosyl-L-methionine (SAM) | 10 µL | 10 µL | - | 1 mM |

| Purified Recombinant OMT | 10 µL | - | 10 µL | 1-5 µg |

| Nuclease-Free H₂O | 58 µL | 68 µL | 68 µL | - |

| Total Volume | 100 µL | 100 µL | 100 µL | - |

Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of all reagents. Dissolve flavonoid substrates in DMSO and dilute to the working concentration in the reaction buffer. Expertise Note: Keeping the final DMSO concentration below 2% (v/v) is critical to prevent enzyme inhibition.

-

Reaction Assembly: In a 1.5 mL microcentrifuge tube, assemble the reaction components on ice as detailed in Table 1. Add the enzyme last to initiate the reaction.

-

Incubation: Incubate the reactions at an optimal temperature, typically 30-37°C, for 1-3 hours.[8] The optimal time should be determined empirically through a time-course experiment.

-

Quenching: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol containing 1% formic acid. The acid denatures the enzyme and prepares the sample for LC-MS analysis.

-

Preparation for Analysis: Vortex the quenched reaction mixture vigorously. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

Experimental Protocol 2: Analytical Product Identification via HPLC and LC-MS/MS

This protocol outlines the method for separating and identifying the products from the in vitro assay.

Causality and Self-Validation: The identity of a product is confirmed by matching its retention time and its mass spectrometric fragmentation pattern (MS/MS) with those of an authentic chemical standard.[3] The absence of the product peak in the control reactions validates that it is enzyme-derived.

1. High-Performance Liquid Chromatography (HPLC) Separation:

-

Instrumentation: An HPLC or UHPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is standard for flavonoid separation.

-

Detection: Monitor at wavelengths characteristic for flavonols, such as 370 nm.[9]

-

Data Analysis: Compare the retention time of any new peaks in the complete reaction sample to the retention times of quercetin, 7-O-methylquercetin, and this compound standards.

Table 2: Example UHPLC Gradient for Flavonoid Separation

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

| 0.0 | 0.3 | 95 | 5 |

| 1.0 | 0.3 | 95 | 5 |

| 12.0 | 0.3 | 5 | 95 |

| 15.0 | 0.3 | 5 | 95 |

| 15.1 | 0.3 | 95 | 5 |

| 20.0 | 0.3 | 95 | 5 |

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Triple Quadrupole [QQQ]).[10]

-

Ionization: Electrospray ionization (ESI) is typically used, often in positive ion mode for flavonoids.[3]

-

MS Scan: In the initial full scan (MS1), identify the mass-to-charge ratio (m/z) of the parent ions.

-

Quercetin: [M+H]⁺ = 303.05

-

Monomethylated Quercetin: [M+H]⁺ = 317.07

-

Dimethylated Quercetin: [M+H]⁺ = 331.08

-

-

MS/MS Fragmentation: Select the parent ion of interest (e.g., m/z 331.08) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint for the molecule. This pattern can be compared to a standard or to in silico fragmentation predictions to confirm the identity and infer the locations of the methyl groups.[11]

Conclusion and Future Perspectives

The biosynthesis of this compound is a highly specific, multi-step process that builds upon the general flavonoid pathway. It relies on the sequential, regiospecific action of O-methyltransferases that utilize SAM as a methyl donor. Understanding this pathway is not merely an academic exercise; it provides a blueprint for the biotechnological production of this and other high-value methylated flavonoids.[12]

Future research should focus on the discovery and characterization of novel OMTs with unique regiospecificities, particularly those capable of methylating the less-reactive 5-hydroxyl position. The elucidation of their crystal structures will provide invaluable insights into the mechanisms of substrate recognition and catalysis. Ultimately, this knowledge can be harnessed in synthetic biology platforms, using engineered microorganisms to produce this compound and other valuable natural products on an industrial scale, paving the way for new developments in pharmaceuticals and nutraceuticals.[12]

References

-

Liu, X., Wang, Y., Chen, Y., Xu, S., Gong, Q., Zhao, C., Cao, J., & Sun, C. (2020). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the in Vitro Cytotoxicity of Its Methylated Products. Molecules, 25(4), 858. Available at: [Link]

-

Lee, H. J., Kim, B. G., Kim, J. H., & Ahn, J. H. (2024). Biochemical characterization of a regiospecific flavonoid 3'-O-methyltransferase from orange. Applied Biological Chemistry, 67(1), 4. Available at: [Link]

-

Li, H., Wang, Y., Zhang, Y., Xu, F., & Wang, L. (2024). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. International Journal of Molecular Sciences, 25(18), 10087. Available at: [Link]

-

Huang, L., Li, P., Wu, J., Feng, B., Tian, M., Xu, S., Lyu, W., Feng, X., Zhao, W., & Chen, Y. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Medicinal Plant Biology, 4, e005. Available at: [Link]

-

Huang, L., Li, P., Wu, J., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Medicinal Plant Biology, 4. Available at: [Link]

-

Kim, B. G., Sung, S. H., & Lim, Y. (2010). Plant Flavonoid O-Methyltransferases: Substrate Specificity and Application. Journal of Plant Biology, 53, 321–329. Available at: [Link]

-

Zhang, Y., Wang, Y., Li, S., Wang, Y., & Wang, X. (2024). Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. International Journal of Molecular Sciences, 25(2), 793. Available at: [Link]

-

Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Biosynthetic pathway for quercetin. ResearchGate. Available at: [Link]

-

Yang, B., Liu, Y., & Yang, L. (2023). Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids. Journal of Agricultural and Food Chemistry, 71(49), 19355-19366. Available at: [Link]

-

Hussain, M. B., Hassan, S., & Toco, A. L. (2020). Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS. Journal of the American Society for Mass Spectrometry, 31(7), 1438-1447. Available at: [Link]

-

Kovács, K., et al. (2022). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. International Journal of Molecular Sciences, 23(13), 7109. Available at: [Link]

-

Wang, X., et al. (2024). Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase. The FEBS Journal. Available at: [Link]

-

Lee, J. H., et al. (2018). Synthesis of Quercetin 3-O-[6-O-(trans-p-Coumaroyl)]-β-D-Glucopyranoside. ResearchGate. Available at: [Link]

-

Vlase, L., et al. (2014). HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs. Farmacia, 62(2), 360-368. Available at: [Link]

-

Muñoz-Gutiérrez, L., et al. (2012). Plant specific phenylpropanoid pathway for the synthesis of the flavonoid quercetin. ResearchGate. Available at: [Link]

-

Thakkar, M., et al. (1974). Enzymatic p-O-Methylation by Catechol O-Methyl Transferase. Journal of the American Chemical Society, 96(8), 2630-2631. Available at: [Link]

-

Sirin, S., et al. (2023). Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches. International Journal of Molecular Sciences, 24(24), 17290. Available at: [Link]

-

Trinh, T., et al. (2023). Optimizing yeast for high-level production of kaempferol and quercetin. Metabolic Engineering Communications, 16, e00223. Available at: [Link]

-

M-CSA. (n.d.). Catechol O-methyltransferase. Available at: [Link]

-

Shepherd, M., et al. (2021). Molecular Characterisation of Flavanone O-methylation in Eucalyptus. Plants, 10(9), 1779. Available at: [Link]

-

Falcone Ferreyra, M. L., Rius, S. P., & Casati, P. (2012). The Flavonoid Biosynthesis Network in Plants. Recent Advances in Polyphenol Research, 3, 229-254. Available at: [Link]

-

Dias, R. (2018). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. Available at: [Link]

-

ResearchGate. (n.d.). Biosynthesis of quercetin. (1): Phenylalanine; (2): 4-Coumaroyl-CoA; (3). Available at: [Link]

-

ResearchGate. (n.d.). HPLC analysis of quercetin glycosides of DTME. Available at: [Link]

-

Drożdżyńska, A., et al. (2023). Transcriptomic Insight into Early Response of Apple Infected with Penicillium expansum Exposed to Blue LED Light. International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]

-

Wang, J., et al. (2018). Purification and characterization of a novel O-methyltransferase from Flammulina velutipes. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1086-1093. Available at: [Link]

-

Maleš, Ž., et al. (2021). Synthesis, Antiproliferative Activity and Radical Scavenging Ability of 5-O-Acyl Derivatives of Quercetin. Molecules, 26(6), 1630. Available at: [Link]

-

Tsao, D., Diatchenko, L., & Dokholyan, N. V. (2011). Structural Mechanism of S-Adenosyl Methionine Binding to Catechol O-Methyltransferase. PLOS ONE, 6(8), e24287. Available at: [Link]

-

Ab-delhady, M., et al. (2016). HPLC Analysis of Quercetin and Antimicrobial Activity of Comparative Methanol Extracts of Shinus molle L. Journal of Chemical and Pharmaceutical Research, 8(8), 883-889. Available at: [Link]

-

Obel, N., & Scheller, H. V. (2000). Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA. Analytical Biochemistry, 286(1), 38-44. Available at: [Link]

-

Pandey, R. P., et al. (2022). Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. Journal of Bacteriology, 204(6), e0009822. Available at: [Link]

-

Zhang, X., et al. (2017). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal, 9(6), 725-728. Available at: [Link]

-

Wikipedia. (n.d.). Methyltransferase. Available at: [Link]

-

Sharma, A., et al. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules, 24(13), 2452. Available at: [Link]

-

Zhang, J., et al. (2023). Restricting Promiscuity of Plant Flavonoid 3′-Hydroxylase and 4′-O-Methyltransferase Improves the Biosynthesis of (2S)-Hesperetin in E. coli. Journal of Agricultural and Food Chemistry, 71(25), 9604–9613. Available at: [Link]

-

Brigatti, H., & Santos, S. E. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. African Journal of Pharmacy and Pharmacology, 10(30), 603-610. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. maxapress.com [maxapress.com]

- 3. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimizing yeast for high-level production of kaempferol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. maxapress.com [maxapress.com]

A Comprehensive Technical Review of the Biological Activities of 5,7-Di-O-methylquercetin

Introduction

5,7-Di-O-methylquercetin is an O-methylated flavone, a derivative of the widely studied flavonoid, quercetin.[1] Its chemical structure is characterized by methoxy groups at the 5- and 7-positions of the A-ring, with the hydroxyl groups on the B-ring remaining free.[1] This structural modification significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which in turn alters its biological activity compared to its parent compound.[2] This technical guide provides an in-depth review of the diverse biological activities of this compound, its mechanisms of action, and relevant experimental protocols for its evaluation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 13459-07-9 | [1][3] |

| Molecular Formula | C₁₇H₁₄O₇ | [1][3] |

| Molecular Weight | 330.29 g/mol | [1][3] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in DMSO and chloroform | [1] |

Core Biological Activities and Mechanisms of Action

This compound has demonstrated a wide spectrum of pharmacological effects, positioning it as a molecule of significant interest for drug development. Its activities range from antioxidant and anti-inflammatory to anticancer and neuroprotective, often stemming from its ability to modulate critical cellular signaling pathways.

Anti-inflammatory Activity

A growing body of evidence highlights the potent anti-inflammatory properties of this compound. It has been identified as a primary active anti-inflammatory component in traditional medicinal plants like Artemisia vestita.[1] The mechanism underlying this activity is multifaceted, involving the suppression of key inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects are largely attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1] By inhibiting these pathways, this compound effectively reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4]

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

Methylation at the 5 and 7 positions appears to enhance the radical-scavenging activity of this compound compared to its parent compound, quercetin. This enhanced activity is crucial for mitigating cellular damage caused by oxidative stress, a key factor in numerous chronic diseases.[1]

Mechanism of Action: The antioxidant properties are linked to the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals. The methylation pattern is believed to stabilize the resulting radical cation intermediate, thereby improving its overall antioxidant efficacy.[1] This activity is vital for protecting against lipid peroxidation and enhancing the activity of cellular antioxidant enzymes like superoxide dismutase and catalase.[1]

Anticancer Potential

Preliminary studies indicate that this compound possesses cytotoxic effects against various cancer cell lines, including colon and breast cancer.[1] However, it is crucial to note that this compound has also been reported to exhibit mutagenic and genotoxic properties in certain assays, such as the Ames test (Salmonella typhimurium TA98) and the SOS-chromotest.[1][5] This dual activity underscores the need for further research to delineate its therapeutic window and potential risks.

Mechanism of Action: The anticancer effects are thought to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Conversely, the genotoxicity is attributed to the presence of free hydroxyl groups on the B-ring.[1]

Quantitative Anticancer Data for Quercetin Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 3-O-methylquercetin | HCT-116 (Colon) | 34 ± 2.65 | [6] |

| Quercetin | HCT-116 (Colon) | 36 ± 1.95 | [6] |

| 7,3′-di-O-methyltaxifolin | HCT-116 (Colon) | 33 ± 1.25 | [6] |

This table illustrates the cytotoxic potential of related methylated flavonoids, suggesting a promising area for further investigation of this compound.

Neuroprotective Effects

Emerging research points to the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's.

Mechanism of Action: One key mechanism is the selective inhibition of beta-secretase 1 (BACE1), a primary enzyme involved in the production of amyloid-β plaques, a hallmark of Alzheimer's disease.[1] Additionally, related methylated quercetin derivatives have been shown to positively modulate the Wnt/β-catenin signaling pathway, which is crucial for neuronal health, neurogenesis, and synaptic plasticity.[7][8] Disruption of this pathway is linked to cognitive decline, making its activation a promising therapeutic strategy.[8]

Signaling Pathway: PI3K/Akt/mTOR Modulation

Caption: Modulation of the PI3K/Akt/mTOR pathway.

Other Potential Applications

Beyond these core areas, this compound has been investigated for other applications:

-

Metabolic Regulation: It can modulate the PI3K/Akt/mTOR pathway, which may promote autophagy and have beneficial effects in conditions like diabetes.[1]

-

Quinone Reductase 2 (QR2) Inhibition: It acts as a specific inhibitor of QR2, an enzyme involved in the metabolism of toxic quinolines. This inhibition can induce lethal oxidative stress in certain pathogens.[1]

Experimental Protocols: A Practical Guide

To enable researchers to validate and expand upon these findings, this section outlines standard methodologies for assessing the key biological activities of this compound.

Workflow: In Vitro Biological Activity Screening

Caption: A generalized experimental workflow for in vitro screening.

Protocol 1: MTT Assay for Cytotoxicity

This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot for NF-κB Pathway Analysis

This protocol assesses the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB pathway.

-

Cell Lysis: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for the desired time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities, including potent anti-inflammatory, antioxidant, and potential anticancer and neuroprotective effects. Its enhanced activity compared to quercetin in some assays highlights the importance of methylation in modifying flavonoid bioactivity. However, the reported genotoxicity necessitates careful and thorough investigation to establish a safe therapeutic index.

Future research should focus on:

-

In vivo efficacy studies to validate the in vitro findings in animal models of inflammation, cancer, and neurodegeneration.

-

Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion profile.

-

Comprehensive toxicological screening to clarify the risks associated with its genotoxic potential.

-

Structure-activity relationship (SAR) studies to design new derivatives with improved efficacy and reduced toxicity.

By addressing these key areas, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- Benchchem. (n.d.). This compound | CAS 13459-07-9.

- ResearchGate. (n.d.). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract.

-

MDPI. (n.d.). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. Retrieved from [Link]

-

MDPI. (n.d.). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer. Retrieved from [Link]

-

MDPI. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Retrieved from [Link]

-

PubMed. (2025). Exploring the Impact of 3-O-Methylquercetin on Wnt/β-Catenin Pathway Activity and Its Potential in Neural Processes. Retrieved from [Link]

-

PubMed Central. (n.d.). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Exploring the Impact of 3-O-Methylquercetin on Wnt/β-Catenin Pathway Activity and Its Potential in Neural Processes. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2022). Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines. Retrieved from [Link]

Sources

- 1. This compound|CAS 13459-07-9 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring the Impact of 3-O-Methylquercetin on Wnt/β-Catenin Pathway Activity and Its Potential in Neural Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Impact of 3- O-Methylquercetin on Wnt/β-Catenin Pathway Activity and Its Potential in Neural Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enhanced Antioxidant Profile of 5,7-Di-O-methylquercetin: Mechanisms, Evaluation, and Therapeutic Potential

An In-Depth Technical Guide

Abstract: Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases. Flavonoids, particularly the flavonol quercetin, are renowned for their potent antioxidant capabilities. However, limitations in bioavailability and metabolic stability have historically constrained their therapeutic application. This technical guide provides a comprehensive analysis of 5,7-Di-O-methylquercetin, a naturally occurring O-methylated derivative of quercetin. We will dissect its chemical structure, elucidate its multi-faceted mechanisms of antioxidant action, present detailed protocols for its experimental evaluation, and offer a comparative analysis against its parent compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the enhanced antioxidant properties of this promising molecule.

Structural Basis of Enhanced Antioxidant Efficacy

The antioxidant capacity of any flavonoid is intrinsically linked to its molecular architecture. Quercetin (3,3′,4′,5,7-pentahydroxyflavone) owes its potent activity to several key structural features: the catechol (o-dihydroxy) group on the B-ring, the 2,3-double bond in conjugation with the 4-oxo group on the C-ring, and the hydroxyl groups at positions 3, 5, and 7.[1]

This compound retains the critical catechol group on the B-ring and the C-ring configuration, but features methoxy groups (-OCH₃) at the 5 and 7 positions of the A-ring. This seemingly minor modification has profound implications for its antioxidant potential. Research indicates that the introduction of these methyl groups enhances radical-scavenging activity compared to quercetin.[2] The underlying causality is electronic; the methyl groups stabilize the radical cation intermediate that forms during the electron transfer process of radical neutralization, thereby improving its antioxidant efficiency.[2]

Caption: Comparative structures of Quercetin and this compound.

Multifaceted Mechanisms of Antioxidant Action

This compound mitigates oxidative stress through a combination of direct and indirect mechanisms, making it a robust and versatile antioxidant.

Direct Radical Scavenging

The primary and most immediate antioxidant function is the direct neutralization of free radicals. This is accomplished mainly through two chemical pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups (particularly on the B-ring) donate a hydrogen atom to a free radical, quenching its reactivity.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid donates an electron to the radical, forming a radical cation, which is then stabilized and eventually neutralized by proton transfer.

The methylation at positions 5 and 7 enhances the stability of the this compound radical cation, making the SET-PT pathway particularly efficient.[2] This direct scavenging is effective against a broad spectrum of ROS and RNS (Reactive Nitrogen Species).[1][3]

Indirect Antioxidant Action via Nrf2 Pathway Activation

Beyond direct scavenging, a more sophisticated and durable antioxidant defense is mounted by upregulating the cell's own protective machinery. This compound, like its parent compound, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Electrophilic compounds like flavonoids can modify cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription.[7][8]

This leads to the increased synthesis of a suite of Phase II detoxifying and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.[5]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced toxicity.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[9]

Caption: Activation of the Nrf2-ARE pathway by this compound.

Inhibition of Lipid Peroxidation

Oxidative damage to cellular membranes, known as lipid peroxidation, is a critical step in the progression of many diseases. This compound has demonstrated the ability to inhibit this process, thereby preserving membrane integrity and function.[2][10][11][12] This protective effect is a direct consequence of its ability to neutralize the lipid radicals that propagate the peroxidative chain reaction.

Experimental Methodologies for Antioxidant Assessment

A multi-assay approach is essential for a comprehensive evaluation of antioxidant properties. The following protocols represent industry-standard methods for characterizing compounds like this compound.

In Vitro Acellular Assays

These assays measure the intrinsic radical scavenging or reducing capacity of the compound in a chemical system.

Caption: General workflow for DPPH and ABTS in vitro antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay

-

Principle: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13]

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

-

Create a series of dilutions of the stock solution.

-

Prepare a ~0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control (solvent + DPPH) and a blank (solvent + methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 2: ABTS Radical Cation Decolorization Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of the radical cation to its colorless neutral form is monitored spectrophotometrically.[13][14]

-

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution (1:1 v/v).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of this compound.

-

Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

-

Cellular-Based Assays

These assays provide more biologically relevant data by assessing antioxidant activity within a living cell, accounting for factors like cell uptake and metabolism.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that scavenge ROS will inhibit the formation of DCF.

-

Procedure:

-

Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.

-

Wash cells with PBS.

-

Treat cells with various concentrations of this compound and a control (e.g., quercetin) for 1 hour.

-

Add 25 µM DCFH-DA to each well and incubate for 1 hour.

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add a ROS generator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

-

Calculate the area under the curve and determine the CAA value, comparing it against a standard like quercetin.

-

Comparative Analysis: this compound vs. Quercetin

The methylation of quercetin at the 5 and 7 positions confers several advantages, positioning it as a potentially superior therapeutic agent.

| Feature | Quercetin | This compound | Rationale & Significance |

| Direct Radical Scavenging | High | Very High [2] | Methylation stabilizes the radical cation, enhancing electron-donating capacity.[2] |

| Cellular Uptake | Moderate | Enhanced (Predicted) | Increased lipophilicity from methyl groups generally improves membrane permeability and bioavailability.[15] |

| Metabolic Stability | Rapidly metabolized (glucuronidation, sulfation) | More Stable (Predicted) | Methylation at the 5 and 7 positions blocks common sites of conjugation, potentially prolonging its half-life. |

| Activation of Nrf2 | Potent Activator[4][5] | Potent Activator (Predicted) | Retains the core structure known to interact with Keap1, suggesting similar or enhanced indirect antioxidant activity. |

| Modulation of Thiol Toxicity | Can form reactive quinones that adduct to thiols.[15] | Potentially Altered Profile | Methylation alters the electronic structure, which may change the reactivity of its oxidized intermediates, potentially reducing off-target effects.[15] |

Table 1: Comparative antioxidant properties of Quercetin and this compound.

Conclusion and Future Directions

This compound emerges as a highly promising antioxidant with a superior profile to its parent compound, quercetin. Its enhanced direct radical scavenging activity, coupled with its presumed ability to potently activate the endogenous Nrf2 defense pathway, makes it a compelling candidate for further investigation. The structural modifications that confer these benefits are also likely to improve its pharmacokinetic profile, a critical hurdle in the translation of flavonoids from bench to bedside.

Future research should be prioritized in the following areas:

-

In Vivo Efficacy: Validating the antioxidant and disease-modifying effects in animal models of oxidative stress-related conditions (e.g., neurodegenerative diseases, metabolic syndrome, inflammatory disorders).

-

Pharmacokinetic Profiling: Conducting rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) studies to confirm the predicted improvements in bioavailability and metabolic stability.

-

Mechanism Deep Dive: Utilizing transcriptomic and proteomic approaches to fully map the cellular pathways modulated by this compound beyond Nrf2, including its effects on inflammatory signaling (e.g., NF-κB) and mitochondrial function.[2][16]

-

Safety and Toxicology: Establishing a comprehensive safety profile through both acute and chronic toxicity studies to ensure its suitability for therapeutic development.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this compound as a next-generation antioxidant agent.

References

- Benchchem. (n.d.). This compound | CAS 13459-07-9.

-